

A Comprehensive Technical Overview of 3-Bromo-4-formylbenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical and physical properties of **3-Bromo-4-formylbenzonitrile**, a key intermediate in various synthetic applications. The information is curated for professionals engaged in research and development within the pharmaceutical and chemical industries.

Core Chemical Properties

3-Bromo-4-formylbenzonitrile is an aromatic compound featuring bromo, formyl, and nitrile functional groups. These groups make it a versatile building block for the synthesis of more complex molecules. Its identity and fundamental properties are summarized below.

Property	Data	Citation(s)
Molecular Formula	C ₈ H ₄ BrNO	[1][2][3][4]
Molecular Weight	210.03 g/mol	[1][2][3][4]
IUPAC Name	3-bromo-4-formylbenzonitrile	[1][2]
CAS Number	89891-69-0	[1][2][3][4]
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)Br)C=O</chem>	[1][2][5]
InChIKey	ADHKMYHLJHBOKB-UHFFFAOYSA-N	[1][2]
Synonyms	2-Bromo-4-cyanobenzaldehyde, 2-bromo-4-cyanobenzaldehyde	[2][3]
Monoisotopic Mass	208.94763 Da	[2][5]

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis of **3-Bromo-4-formylbenzonitrile** are highly specific and typically proprietary or found within subscription-based chemical literature.

However, a general approach to its synthesis can be inferred from procedures for structurally similar compounds. For instance, the synthesis of related benzonitriles often involves the bromination of a formylbenzonitrile precursor or the formylation of a bromobenzonitrile starting material.

Analytical characterization of **3-Bromo-4-formylbenzonitrile** to confirm its identity and purity routinely employs standard spectroscopic and chromatographic techniques. While specific instrument parameters would be application-dependent, the typical methods include:

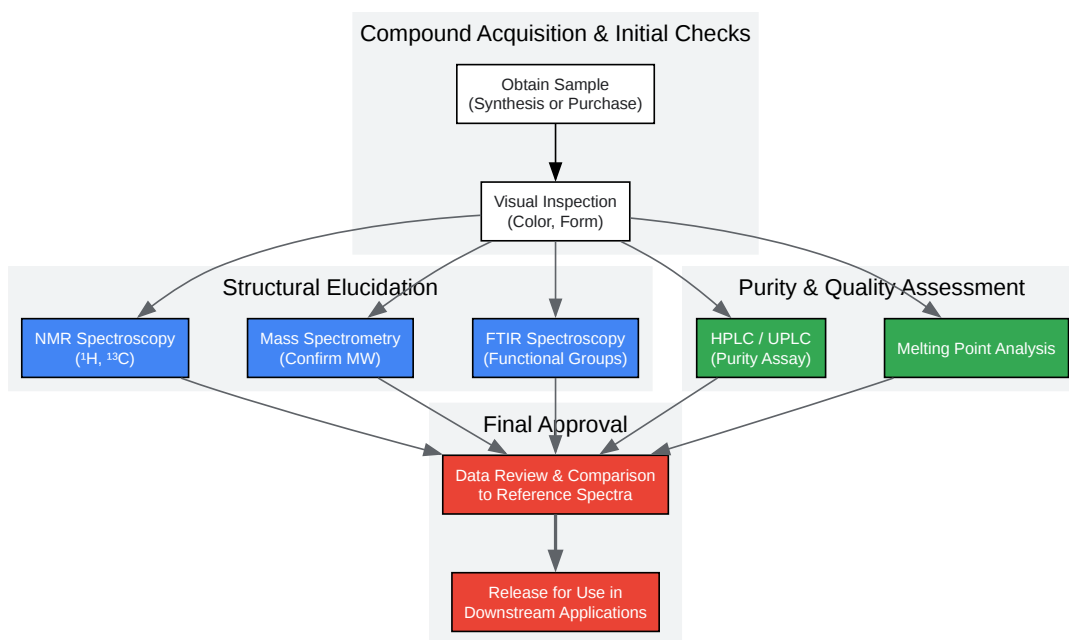
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
- Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight and fragmentation pattern.[6][7]

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[\[6\]](#)[\[7\]](#)

Researchers seeking to perform reactions with or analyze this compound should develop specific methods based on standard chemical principles and validate them accordingly. Suppliers often provide access to analytical data such as NMR, HPLC, or LC-MS upon request.
[\[6\]](#)[\[7\]](#)

Compound Characterization Workflow

The logical workflow for the identification and characterization of a chemical intermediate like **3-Bromo-4-formylbenzonitrile** is crucial for ensuring quality and consistency in research and drug development. This process confirms the structure and purity of the compound before its use in subsequent synthetic steps.



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Caption: Workflow for Chemical Compound Characterization.

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